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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)pyrazole

Cat. No.: B1297712 Get Quote

This guide provides a comparative overview of molecular docking studies of pyrazole

derivatives, with a focus on compounds containing a 1-(2-Nitrophenyl)pyrazole moiety,

against various protein targets implicated in cancer and inflammation. The data presented is

compiled from multiple research articles to offer insights into the binding affinities and potential

therapeutic applications of these compounds.

Quantitative Docking Data Summary
The following tables summarize the binding energies of 1-(2-Nitrophenyl)pyrazole derivatives

and related compounds against Epidermal Growth Factor Receptor (EGFR) kinase,

Cyclooxygenase-2 (COX-2), and Dihydrofolate Reductase (DHFR). Lower binding energies

indicate a higher predicted affinity of the ligand for the protein's active site.

Table 1: Docking Scores of Pyrazole Derivatives against EGFR Kinase[1]
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Compound Target Protein (PDB ID) Binding Energy (kcal/mol)

Pyrazole Derivative F4 Mutant EGFR (4HJO) -10.9

Pyrazole Derivative F16 Mutant EGFR (4HJO) -10.8

Pyrazole Derivative F8 Mutant EGFR (4HJO) -10.7

Pyrazole Derivative F12 Mutant EGFR (4HJO) -10.7

Pyrazole Derivative F20 Mutant EGFR (4HJO) -10.6

Pyrazole Derivative F24 Mutant EGFR (4HJO) -10.6

Pyrazole Derivatives Wild-Type EGFR (1XKK) -10.3 to -10.1

Note: The specific structures of derivatives F4, F8, F12, F16, F20, and F24 share a common

ortho-nitrophenyl hydrazine moiety at the 1st position of the pyrazole ring.[1]

Table 2: Docking Scores of Pyrazole Derivatives against Cyclooxygenase-II (COX-2)[2]

Compound Target Protein (PDB ID) Binding Energy (kcal/mol)

Pyrazole Derivative D305 COX-II (1CX2) -10.7

Pyrazole Derivative D202 COX-II (1CX2) -10.5

Other Pyrazole Derivatives COX-II (1CX2) -6.7 to -10.7

Table 3: Fitness Scores of Isoxazole Incorporated Pyrazole Carbothiamide Derivatives against

Dihydrofolate Reductase (DHFR)[3]

Compound Series Target Protein (PDB ID) Observation

5(a-r) Human DHFR (1KMS)

Exhibited higher fitness scores

with a minimum of three

bonding interactions with the

active site.
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Note: These compounds are 1-(5-methyl-3-(4-nitrophenyl) isoxazole-4-yl)-3-(substitutedphenyl)

prop-2-en-1-one derivatives cyclized with thiosemicarbazides.[3]

Experimental Protocols
The methodologies for the molecular docking studies cited are outlined below, providing a

basis for the presented data.

Molecular Docking Protocol for EGFR Kinase[1]
Software: AutoDock Vina was utilized for the molecular docking simulations.[1]

Receptor Preparation: The three-dimensional crystal structures of both mutant (PDB ID:

4HJO) and wild-type (PDB ID: 1XKK) EGFR were obtained from the Protein Data Bank.[1]

Ligand Preparation: Twenty-four pyrazole derivatives, including those with an ortho-

nitrophenyl hydrazine moiety, were designed for this study.[1]

Docking and Analysis: Docking was performed using AutoDock Vina, and the resulting

binding poses were ranked based on their docking scores (in kcal/mol). The interactions

between the protein and ligand, including hydrogen and hydrophobic bonds, were visualized

using Biovia Discovery Studio Visualizer.[1]

Molecular Docking Protocol for COX-II[2]
Software: The molecular docking was carried out using the AutoDock Vina plugin within

PyRx 0.8 software.[2]

Receptor Preparation: The 3D crystal structure of Cyclooxygenase-II (PDB: 1CX2) at a

resolution of 3.00 Å was retrieved from the RCSB Protein Data Bank. Water molecules and

previously bound ligands were removed, and polar hydrogen atoms were added to the

protein structure. The quality of the protein structure was validated using the PROCHECK

program.[2]

Ligand Preparation: A series of novel pyrazole derivatives were virtually designed for the

study.[2]
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Docking and Analysis: The designed ligands were docked against the prepared COX-II

protein structure. The binding affinities were calculated and are presented as binding

energies in kcal/mol.[2]

Molecular Docking Protocol for DHFR[3]
Software: The docking program Accelrys Discovery Studio 2.1 was employed for these

studies.[3]

Receptor Preparation: The active site of human Dihydrofolate Reductase (DHFR) with PDB

ID: 1KMS was used as the target.[3]

Ligand Preparation: Novel isoxazole incorporated pyrazole carbothiamide derivatives were

designed and synthesized for this study.[3]

Docking and Analysis: The designed molecules were docked into the active site of DHFR to

predict their affinity and activity, generating various bioactive binding poses.[3]

Visualizations
The following diagrams illustrate the experimental workflow for a typical molecular docking

study and the signaling pathway of one of the target proteins.
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General workflow of a molecular docking study.
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Simplified EGFR signaling pathway and inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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